molecular formula C13H9Br3O B12585757 1,1'-Biphenyl, 2,2',6-tribromo-6'-methoxy- CAS No. 871707-37-8

1,1'-Biphenyl, 2,2',6-tribromo-6'-methoxy-

Cat. No.: B12585757
CAS No.: 871707-37-8
M. Wt: 420.92 g/mol
InChI Key: UUOHXTFEPOCURL-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- is a brominated biphenyl compound with the molecular formula C12H7Br3O. This compound is known for its unique structural properties, which include three bromine atoms and a methoxy group attached to the biphenyl core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- typically involves the bromination of 1,1’-biphenyl derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may involve multiple steps to ensure the selective bromination at the desired positions on the biphenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can remove bromine atoms or modify the methoxy group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- involves its interaction with molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity to various targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’,6-Tribromobiphenyl: Similar in structure but lacks the methoxy group.

    2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Contains multiple methyl groups instead of bromine atoms.

    2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Features isopropoxy groups instead of a methoxy group.

Uniqueness

1,1’-Biphenyl, 2,2’,6-tribromo-6’-methoxy- is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical and physical properties. These features make it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

871707-37-8

Molecular Formula

C13H9Br3O

Molecular Weight

420.92 g/mol

IUPAC Name

1,3-dibromo-2-(2-bromo-6-methoxyphenyl)benzene

InChI

InChI=1S/C13H9Br3O/c1-17-11-7-3-6-10(16)13(11)12-8(14)4-2-5-9(12)15/h2-7H,1H3

InChI Key

UUOHXTFEPOCURL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)C2=C(C=CC=C2Br)Br

Origin of Product

United States

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